Cas no 2229415-09-0 (tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate)

tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate
- EN300-1877686
- 2229415-09-0
- tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate
-
- Inchi: 1S/C14H20N2O2/c1-10(9-15)11-5-7-12(8-6-11)16-13(17)18-14(2,3)4/h5-8H,1,9,15H2,2-4H3,(H,16,17)
- InChI Key: QXMNIQOIDDCYQW-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(C(=C)CN)=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 248.152477885g/mol
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877686-2.5g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1877686-0.5g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1877686-0.1g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1877686-1.0g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1877686-1g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1877686-10g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1877686-5g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1877686-0.05g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1877686-0.25g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1877686-10.0g |
tert-butyl N-[4-(3-aminoprop-1-en-2-yl)phenyl]carbamate |
2229415-09-0 | 10g |
$5037.0 | 2023-06-02 |
tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate Related Literature
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate
Research Brief on tert-Butyl N-4-(3-Aminoprop-1-en-2-yl)phenylcarbamate (CAS: 2229415-09-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate (CAS: 2229415-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and targeted therapies for cancer and inflammatory diseases.
One of the key attributes of tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate is its role as a building block in the synthesis of small-molecule inhibitors. Researchers have utilized this compound to develop novel inhibitors targeting specific kinases involved in cell signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective EGFR inhibitors, which showed promising results in preclinical models of non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to enhance binding affinity and selectivity, thereby reducing off-target effects.
In addition to its applications in oncology, tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate has been investigated for its potential in modulating immune responses. A recent publication in ACS Chemical Biology reported its use in the design of immunomodulatory agents that target the JAK-STAT pathway. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its utility in treating autoimmune disorders such as rheumatoid arthritis and psoriasis.
The synthetic versatility of tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate has also been leveraged in the development of PROTACs (Proteolysis Targeting Chimeras). A 2024 study in Nature Chemical Biology detailed its incorporation into bifunctional molecules that degrade disease-relevant proteins. This approach has shown potential in addressing drug resistance in cancer therapy, offering a new paradigm for targeted protein degradation.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate. Issues such as metabolic stability and bioavailability need to be addressed to translate these findings into clinical applications. Ongoing research aims to refine the structural modifications of this compound to improve its drug-like properties while maintaining its therapeutic efficacy.
In conclusion, tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate (CAS: 2229415-09-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to immune modulation and targeted protein degradation, underscoring its versatility. Future studies will likely focus on overcoming current limitations and expanding its therapeutic potential, making it a compound of enduring interest in the field.
2229415-09-0 (tert-butyl N-4-(3-aminoprop-1-en-2-yl)phenylcarbamate) Related Products
- 167496-73-3(Pentacyclo[4.2.0.02,5.03,8.04,7]octanemethanol,4-fluoro- (9CI))
- 921543-03-5(N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,5-dimethoxybenzene-1-sulfonamide)
- 890897-59-3(N-4-(4-chlorophenoxy)phenyl-1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 2034582-37-9(2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine)
- 2803847-69-8(1,1-Dimethylethyl 3-(3-azetidinyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate)
- 1805367-71-8(3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-5-methanol)
- 2138538-38-0(3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine)
- 1805669-70-8(2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine)
- 2138037-08-6(3-(3,3-Dimethylmorpholin-4-yl)-4-(propan-2-yl)cyclohexan-1-ol)
- 2138282-20-7(2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid)




